3,4-Dihydroxybenzonitrile
Overview
Description
3,4-Dihydroxybenzonitrile: C7H5NO2 . It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a benzene ring. This compound is a white crystalline solid that is relatively stable in air but can react with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-hydroxy-3-methoxybenzonitrile: This method involves the demethylation of 4-hydroxy-3-methoxybenzonitrile using boron tribromide (BBr3) in dichloromethane (CH2Cl2) at low temperatures.
From 3,4-dimethoxybenzonitrile: This method involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) to yield 3,4-dihydroxybenzonitrile.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dihydroxybenzonitrile can undergo oxidation reactions to form quinones.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 3,4-Dihydroxybenzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its potential antioxidant properties.
- Studied for its interactions with enzymes and proteins.
Medicine
- Explored for its potential use in the development of pharmaceuticals, particularly in cancer research due to its ability to form stable complexes with metal ions .
Industry
- Used as an intermediate in the production of dyes and pigments.
- Employed in the synthesis of polymers and resins.
Mechanism of Action
Mechanism: : 3,4-Dihydroxybenzonitrile exerts its effects primarily through its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, influencing various biochemical pathways. The hydroxyl groups allow it to act as a bidentate ligand, forming chelates with metal ions such as iron (Fe) and copper (Cu) .
Molecular Targets and Pathways
Enzymes: Interacts with enzymes like lipoxygenase, influencing their activity.
Pathways: Participates in redox reactions, affecting oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Hydroxybenzonitrile: Contains only one hydroxyl group.
4-Cyanophenol: Contains a hydroxyl group and a nitrile group but in different positions on the benzene ring.
Uniqueness
- The presence of two hydroxyl groups in the ortho position relative to the nitrile group makes 3,4-dihydroxybenzonitrile unique. This configuration allows it to form stable chelates with metal ions, which is not as readily achievable with the other similar compounds .
Properties
IUPAC Name |
3,4-dihydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWHYWYSMAPBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169616 | |
Record name | 3,4-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17345-61-8 | |
Record name | 3,4-Dihydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17345-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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